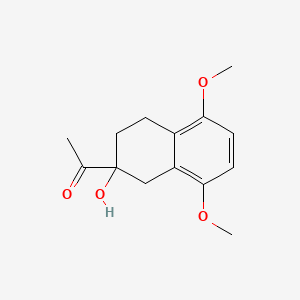

1-(2-hydroxy-5,8-dimethoxy-3,4-dihydro-1H-naphthalen-2-yl)ethanone

Description

1-[(2R)-1,2,3,4-Tetrahydro-2-hydroxy-5,8-dimethoxy-2-naphthalenyl]-ethanone is a complex organic compound with a unique structure that includes a naphthalene ring system

Properties

CAS No. |

71366-25-1 |

|---|---|

Molecular Formula |

C14H18O4 |

Molecular Weight |

250.29 g/mol |

IUPAC Name |

1-(2-hydroxy-5,8-dimethoxy-3,4-dihydro-1H-naphthalen-2-yl)ethanone |

InChI |

InChI=1S/C14H18O4/c1-9(15)14(16)7-6-10-11(8-14)13(18-3)5-4-12(10)17-2/h4-5,16H,6-8H2,1-3H3 |

InChI Key |

ZSXULPOFXAGSMB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1(CCC2=C(C=CC(=C2C1)OC)OC)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-[(2R)-1,2,3,4-Tetrahydro-2-hydroxy-5,8-dimethoxy-2-naphthalenyl]-ethanone typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

Formation of the naphthalene ring system: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

Hydroxylation and methoxylation: Introduction of hydroxyl and methoxy groups at specific positions on the naphthalene ring.

Reduction and acetylation: Reduction of the naphthalene ring to a tetrahydro form, followed by acetylation to introduce the ethanone group.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-[(2R)-1,2,3,4-Tetrahydro-2-hydroxy-5,8-dimethoxy-2-naphthalenyl]-ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to convert existing groups into more reactive forms.

Reduction: Reduction reactions can further modify the naphthalene ring or other parts of the molecule.

Substitution: Substitution reactions can replace specific atoms or groups within the molecule, often using reagents like halogens or alkylating agents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(2R)-1,2,3,4-Tetrahydro-2-hydroxy-5,8-dimethoxy-2-naphthalenyl]-ethanone has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways or diseases.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(2R)-1,2,3,4-Tetrahydro-2-hydroxy-5,8-dimethoxy-2-naphthalenyl]-ethanone involves its interaction with molecular targets within cells. This compound may bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-[(2R)-1,2,3,4-Tetrahydro-2-hydroxy-5,8-dimethoxy-2-naphthalenyl]-ethanone can be compared with other similar compounds, such as:

1,2,3,4-Tetrahydronaphthalene: A simpler compound with a similar naphthalene ring system but lacking the hydroxyl and methoxy groups.

2-Hydroxy-1,2,3,4-tetrahydronaphthalene: Similar structure but with different functional groups.

5,8-Dimethoxy-1,2,3,4-tetrahydronaphthalene: Shares the methoxy groups but differs in other functional groups.

The uniqueness of 1-[(2R)-1,2,3,4-Tetrahydro-2-hydroxy-5,8-dimethoxy-2-naphthalenyl]-ethanone lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Biological Activity

1-(2-hydroxy-5,8-dimethoxy-3,4-dihydro-1H-naphthalen-2-yl)ethanone is a synthetic organic compound notable for its complex structure, which features a naphthalene core with hydroxyl and methoxy substituents. This compound has garnered attention in various fields of research due to its potential biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

- Molecular Formula : C15H16O4

- Molecular Weight : 250.29 g/mol

- IUPAC Name : 1-(2-hydroxy-5,8-dimethoxy-3,4-dihydro-1H-naphthalen-2-yl)ethanone

- CAS Number : 71366-25-1

The structure contains an ethanone functional group, indicating it is a ketone derivative. The presence of hydroxyl and methoxy groups enhances its solubility and reactivity, contributing to its biological activity.

Antioxidant Activity

Numerous studies have reported the antioxidant properties of compounds with similar structures to 1-(2-hydroxy-5,8-dimethoxy-3,4-dihydro-1H-naphthalen-2-yl)ethanone. These compounds can scavenge free radicals and reduce oxidative stress in cells. For instance, derivatives of naphthalene have shown significant inhibition of lipid peroxidation and protection against oxidative damage in various cellular models.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. For example:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.4–0.8 μg/mL | |

| Escherichia coli | 0.4–1.6 μg/mL | |

| Candida albicans | 0.8–3.12 μg/mL |

These findings suggest that the compound could be effective against both bacterial and fungal infections.

Anti-inflammatory Activity

Compounds similar to 1-(2-hydroxy-5,8-dimethoxy-3,4-dihydro-1H-naphthalen-2-yl)ethanone have demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators in various in vitro models. This activity may be mediated through the modulation of signaling pathways involved in inflammation.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets within cells:

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways or microbial metabolism.

- Receptor Modulation : The compound could bind to receptors that regulate oxidative stress responses or immune functions.

- DNA Interaction : Some studies suggest that naphthalene derivatives can interact with DNA and inhibit replication in pathogenic microorganisms.

Case Studies

A recent study explored the efficacy of 1-(2-hydroxy-5,8-dimethoxy-3,4-dihydro-1H-naphthalen-2-yl)ethanone as a potential therapeutic agent against Staphylococcus aureus. The study utilized a microdilution method to assess its antimicrobial activity compared to standard antibiotics. Results indicated that the compound was significantly more effective than traditional treatments at lower concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.